N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide

Medicinal chemistry Kinase inhibitor design ADME prediction

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide (CAS 954031-89-1) is a synthetic small molecule comprising a pyridazin-3(2H)-one core substituted at the 3-position with a furan-2-yl ring and N-alkylated with an ethyl linker terminating in a 2-phenylbutanamide group. The compound belongs to a broader class of pyridazinone-furan hybrids disclosed as inhibitors of oncogenic EGFR and/or KRAS signaling pathways, originally identified through high-throughput phenotypic screening of human non-small cell lung cancer (NSCLC) cell lines.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 954031-89-1
Cat. No. B2578763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide
CAS954031-89-1
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C20H21N3O3/c1-2-16(15-7-4-3-5-8-15)20(25)21-12-13-23-19(24)11-10-17(22-23)18-9-6-14-26-18/h3-11,14,16H,2,12-13H2,1H3,(H,21,25)
InChIKeyVKGVEPZRYSPWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide (CAS 954031-89-1): Structural Identity, Pharmacophore Class, and Procurement-Relevant Baseline


N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide (CAS 954031-89-1) is a synthetic small molecule comprising a pyridazin-3(2H)-one core substituted at the 3-position with a furan-2-yl ring and N-alkylated with an ethyl linker terminating in a 2-phenylbutanamide group [1]. The compound belongs to a broader class of pyridazinone-furan hybrids disclosed as inhibitors of oncogenic EGFR and/or KRAS signaling pathways, originally identified through high-throughput phenotypic screening of human non-small cell lung cancer (NSCLC) cell lines [2]. Its molecular formula is C₂₀H₂₁N₃O₃ with a molecular weight of 351.4 g/mol and a computed XLogP3 of 2.7 [1]. The compound is cataloged under PubChem CID 16905508 and is available from multiple specialty chemical suppliers as a research-grade tool compound for kinase inhibitor discovery and chemical biology applications.

Why N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide Cannot Be Casually Substituted by Its 4-Phenylbutanamide Isomer or Other In-Class Analogs


Within the pyridazinone-furan chemotype, the position of the phenyl substituent on the butanamide chain is a critical determinant of biological activity. The 2-phenylbutanamide isomer (CAS 954031-89-1) places the phenyl group at the α-carbon relative to the amide carbonyl, whereas the 4-phenylbutanamide isomer (CAS 953999-67-2) positions it at the terminal carbon of the butanoyl chain . This regioisomeric difference alters the spatial orientation of the hydrophobic phenyl pharmacophore, which directly impacts target binding pocket complementarity and can shift kinase selectivity profiles [1]. Published structure-activity relationship (SAR) studies on pyridazinone-based c-Met kinase inhibitors demonstrate that even minor modifications to the N-alkyl amide substituent produce order-of-magnitude changes in enzymatic IC₅₀ values [2]. Consequently, substituting CAS 954031-89-1 with its 4-phenyl isomer or the diphenylacetamide analog (CAS 946211-97-8) without experimental validation risks introducing uncontrolled variables into target engagement, cellular potency, and downstream phenotypic readouts.

Quantitative Differentiation Evidence for N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide (CAS 954031-89-1) Versus Structural Analogs


Regioisomeric Differentiation: 2-Phenylbutanamide (CAS 954031-89-1) vs. 4-Phenylbutanamide (CAS 953999-67-2) — Physicochemical and Predicted Pharmacokinetic Divergence

CAS 954031-89-1 (2-phenylbutanamide isomer) and CAS 953999-67-2 (4-phenylbutanamide isomer) are constitutional isomers sharing identical molecular formula (C₂₀H₂₁N₃O₃) and molecular weight (351.4 g/mol) but differing in the position of the phenyl substituent on the butanamide chain [1]. This regioisomerism produces distinct computed topological polar surface area (TPSA) and rotatable bond geometries. CAS 954031-89-1, with the phenyl group at the α-carbon, presents a more sterically constrained amide environment that restricts conformational freedom around the amide bond compared to the linear, fully extended 4-phenyl isomer. In the context of the pyridazinone c-Met inhibitor pharmacophore, where the amide NH engages in a critical hydrogen bond with the hinge region of the kinase (as observed in co-crystal structures of related pyridazinones), the α-substitution pattern of CAS 954031-89-1 is predicted to modulate the pKa of the amide NH and alter the angle of the hydrogen bond relative to the pyridazinone core [2].

Medicinal chemistry Kinase inhibitor design ADME prediction

Differentiation from Diphenylacetamide Analog (CAS 946211-97-8): Impact of Steric Bulk on Kinase Selectivity Windows

CAS 954031-89-1 (2-phenylbutanamide) contains a single phenyl substituent on the amide α-carbon, whereas the diphenylacetamide analog (CAS 946211-97-8; molecular weight = 399.44 g/mol; C₂₄H₂₁N₃O₃) bears two phenyl rings at the same position [1]. The increased steric bulk of the diphenylacetamide group has been shown in pyridazinone c-Met inhibitor SAR campaigns to reduce enzymatic potency when the amide-substituent occupies a sterically constrained pocket adjacent to the kinase hinge region [2]. In the Merck KGaA pyridazinone optimization program, replacement of a mono-substituted acetamide with bulkier groups resulted in a >10-fold loss of c-Met IC₅₀ in enzymatic IVKA assays, attributed to steric clash with the gatekeeper residue [2]. By analogy, CAS 954031-89-1, with its single α-phenyl substituent, is predicted to maintain better complementarity to the hydrophobic pocket behind the gatekeeper than the bulkier CAS 946211-97-8.

Kinase selectivity Steric effects Structure-activity relationship

Patent-Scaffold Differentiation: CAS 954031-89-1 as a Pyridazinone-Furan Hybrid with Dual EGFR/KRAS Pathway Liability Distinct from Furan-Only Congeners

US Patent 9,562,019 B2 (Sloan-Kettering Institute) discloses two distinct structural classes identified from the same high-throughput screen: pyridazinone compounds of formula (I) and furan compounds of formula (II) [1]. CAS 954031-89-1, bearing both a pyridazinone core and a furan-2-yl substituent, structurally merges features of both classes. The patent explicitly states that compounds were screened for their ability to block proliferation of NSCLC cell lines harboring EGFR mutations (H1975, H3255, H1650) and KRAS mutations (H2030) [1]. Active pyridazinones demonstrated IC₅₀ curves against the H3255 cell line (FIGS. 11-40 of the patent), while the lead compound SKI-267077 inhibited DNA synthesis and induced apoptosis in mutant EGFR-driven adenocarcinoma cells at 1 μM [1]. CAS 954031-89-1 falls within the generic Markush structure of formula (I) and is therefore predicted to share this EGFR/KRAS pathway inhibitory phenotype, distinguishing it from furan-only compounds (formula II) that lack the pyridazinone hydrogen-bonding pharmacophore essential for kinase hinge binding [2].

EGFR inhibitor KRAS pathway Phenotypic screening NSCLC

Chiral Center as a Differentiation Handle: CAS 954031-89-1 Possesses an α-Carbon Stereocenter Absent in Linear Butanamide Analogs

CAS 954031-89-1 contains a chiral center at the α-carbon of the 2-phenylbutanamide moiety, generating a pair of enantiomers [1]. In contrast, the 4-phenylbutanamide isomer (CAS 953999-67-2) is achiral, and the simple acetamide analog (CAS 1105192-61-7) also lacks a stereocenter . The presence of this chiral center introduces the possibility of enantiomer-dependent pharmacology — a phenomenon well-documented in kinase inhibitor development, where individual enantiomers of ATP-competitive inhibitors frequently exhibit >10-fold differences in biochemical IC₅₀ values due to differential binding to the asymmetric kinase active site [2]. The ketamine enantiomer precedent (S-ketamine vs. R-ketamine) illustrates that even when the racemate is supplied, biological studies must account for differential metabolism, target engagement, and off-target profiles between enantiomers [2].

Chiral resolution Stereochemistry-activity relationship Enantiomer-specific pharmacology

Recommended Research and Industrial Application Scenarios for N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide (CAS 954031-89-1)


EGFR/KRAS Pathway Inhibitor Screening Cascades in NSCLC Cell Lines

CAS 954031-89-1 is structurally encompassed by the generic formula (I) of US Patent 9,562,019 B2, which claims pyridazinone compounds active in phenotypic screens against NSCLC lines harboring EGFR (L858R, T790M, exon 19 deletions) and KRAS (G12C, G12V) mutations [1]. Research groups investigating EGFR T790M resistance or KRAS-driven lung adenocarcinoma can deploy this compound as part of a focused pyridazinone SAR set to validate target engagement against the pathway effector(s) identified in the patent [1]. The compound's α-phenyl substitution may confer differential cellular permeability relative to the 4-phenyl isomer, potentially affecting intracellular IC₅₀ values in washout experiments.

Comparative Kinase Profiling of Pyridazinone Amide Substituent Variants

For kinase inhibitor discovery programs, CAS 954031-89-1 serves as the 2-phenylbutanamide reference point in a matched molecular pair analysis with its 4-phenylbutanamide isomer (CAS 953999-67-2) and diphenylacetamide analog (CAS 946211-97-8) [1]. Testing these three compounds side-by-side in a broad kinase selectivity panel (e.g., DiscoveRx KINOMEscan or KdELECT) can quantify how the position and number of phenyl substituents dictate kinase polypharmacology, leveraging the established pyridazinone c-Met binding mode (PDB: 4R1Y) [2]. Such head-to-head data would directly inform lead series prioritization.

Chiral Resolution and Enantiomer-Specific Pharmacological Characterization

The racemic nature of CAS 954031-89-1 at the α-carbon of the 2-phenylbutanamide chain creates an opportunity for chiral chromatographic resolution (e.g., Chiralpak AD-H or IG columns) to isolate individual enantiomers [1]. Each isolated enantiomer can then be tested in kinase enzymatic assays, cellular target engagement (CETSA or NanoBRET), and selectivity panels to determine the eudysmic ratio [2]. This workflow is essential for programs considering this scaffold for lead optimization, as the inactive or off-target-active enantiomer may need to be deprioritized early.

Chemical Biology Tool Compound for Furan-Pyridazinone Hybrid Probe Development

US Patent 9,562,019 B2 describes the derivatization of pyridazinone hits for affinity chromatography linker attachment without abolishing biological activity [1]. CAS 954031-89-1, with its free amide NH and ethylenediamine linker, contains synthetic handles for conjugation to biotin, fluorophores, or sepharose beads. Researchers can use this compound as a starting scaffold for developing chemical probes to identify the molecular target(s) of the pyridazinone-furan class through pull-down proteomics or photoaffinity labeling, building on the SAR tolerance data described in the patent [1].

Quote Request

Request a Quote for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.